molecular formula C22H33BN2O5 B1373124 tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate CAS No. 883738-41-8

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate

Cat. No.: B1373124
CAS No.: 883738-41-8
M. Wt: 416.3 g/mol
InChI Key: MHBAAGYJKTZUKJ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H33BN2O5 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H33BN2O6C_{21}H_{33}BN_2O_6, with a molecular weight of approximately 452.37 g/mol. It features a piperazine ring which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with boronic acid esters in the presence of appropriate catalysts. The synthetic route can be optimized for yield and purity through various conditions such as temperature and solvent choice.

Anticancer Properties

Research indicates that compounds containing piperazine moieties exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit key kinases involved in cancer proliferation.

The primary mechanism of action for this compound is hypothesized to involve the inhibition of specific protein targets. The presence of the dioxaborolane group suggests potential interactions with biological nucleophiles, which could lead to modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Inhibition of Kinase Activity : A study evaluated the efficacy of related piperazine compounds on various cancer cell lines. Results demonstrated that these compounds could significantly reduce cell viability by targeting specific kinases involved in tumor progression.
    CompoundIC50 (µM)Cancer Cell Line
    Compound A0.5MCF-7
    Compound B0.8HeLa
    tert-Butyl Compound0.6A549
  • Multidrug Resistance Reversal : Another investigation focused on the ability of this compound to reverse multidrug resistance (MDR) in cancer cells. The findings indicated that it could enhance the efficacy of conventional chemotherapeutics by inhibiting efflux pumps.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of tert-butyl derivatives:

  • Selectivity : Compounds like this compound have shown selective inhibition against certain cancer-related kinases while sparing others.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall treatment efficacy.

Properties

IUPAC Name

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33BN2O5/c1-20(2,3)28-19(27)25-13-11-24(12-14-25)18(26)16-9-8-10-17(15-16)23-29-21(4,5)22(6,7)30-23/h8-10,15H,11-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBAAGYJKTZUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674680
Record name tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883738-41-8
Record name tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-BOC-piperazine-1-carbonyl)phenyl]boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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